Bicyclononadiene diepoxide
Description
Structure
2D Structure
Properties
IUPAC Name |
4,9-dioxatetracyclo[5.4.0.03,5.08,10]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-4-2-8-9(11-8)5(4)3-7-6(1)10-7/h4-9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAKFFHPSIQGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C(C2CC4C1O4)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951487 | |
| Record name | Octahydro-1aH-indeno[1,2-b:5,6-b']bisoxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2886-89-7 | |
| Record name | Octahydro-2H-indeno[1,2-b:5,6-b′]bisoxirene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2886-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indan, 1,2:5,6-diepoxyhexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002886897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydro-1aH-indeno[1,2-b:5,6-b']bisoxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2:5,6-Diepoxyhexahydroindan (mixture of isomers) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Bicyclononadiene Diepoxide and Its Precursors
Synthesis of Key Bicyclononadiene Scaffolds
The construction of the bicyclononadiene core is a critical preliminary stage. Different synthetic routes offer access to various isomers and derivatives of this scaffold, starting from diverse and accessible materials.
A prominent pathway to a bicyclononadiene scaffold begins with bicyclo[3.3.1]nonane-2,6-dione. This diketone is a versatile intermediate for preparing various bicyclo[3.3.1]nonane derivatives. orgsyn.orgnih.gov The synthesis of the diketone itself can be achieved through several methods, including an improved procedure for the racemic compound that has been developed. thieme-connect.comresearchgate.net Enantiomerically pure forms, such as (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione, can be isolated on a large scale through kinetic resolution using Baker's yeast. thieme-connect.comresearchgate.net
Once the diketone is obtained, it can be converted into the corresponding bicyclo[3.3.1]nona-2,6-diene. researchgate.net This transformation typically involves a Bamford-Stevens-type elimination of the corresponding ditosylhydrazone derived from the diketone. researchgate.net This diene can then serve as the direct precursor for the diepoxidation step.
Table 1: Selected Synthetic Approaches to Bicyclo[3.3.1]nonane-2,6-dione
| Starting Materials | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Racemic Diketone | Baker's yeast (Saccharomyces cerevisiae) | Enantiomerically pure (+)-bicyclo[3.3.1]nonane-2,6-dione | thieme-connect.comresearchgate.net |
| 1,5-Cyclooctadiene | Sulfur dichloride, followed by hydrolysis and oxidation | 9-Thiabicyclo[3.3.1]nonane-2,6-dione (a related heteroatomic analogue) | orgsyn.org |
The Diels-Alder reaction provides a powerful method for constructing six-membered rings with controlled stereochemistry, making it suitable for synthesizing bicyclic scaffolds. researchgate.net A relevant pathway involves the reaction between cyclopentadiene (B3395910) and butadiene to produce vinyl norbornene. google.com This reaction is typically performed thermally at temperatures ranging from 70°C to 250°C. google.com
As an alternative to using cyclopentadiene directly, dicyclopentadiene (B1670491) can serve as a convenient and stable source material. Dicyclopentadiene is the Diels-Alder dimer of cyclopentadiene. Upon heating, it undergoes a retro-Diels-Alder reaction to generate cyclopentadiene in situ. google.com This freshly generated, highly reactive cyclopentadiene can then be used in subsequent reactions, such as the synthesis of vinyl norbornene with butadiene. google.com This approach is often practical for syntheses as it avoids the need to handle and store the more volatile and reactive cyclopentadiene monomer. Another flexible two-step synthesis for the bicyclo[3.3.1]nona-2,6-diene skeleton starts from (Z,Z)-cyclo-octa-1,5-diene. rsc.org
Epoxidation Strategies for Bicyclononadiene Diepoxide Formation
Once the bicyclononadiene scaffold is synthesized, the final step is the epoxidation of its two double bonds to form the diepoxide. Epoxides are versatile intermediates, and their synthesis from alkenes is a fundamental transformation in organic chemistry. acsgcipr.org
The reaction of an alkene with a peroxycarboxylic acid is a classic and widely used method for forming epoxides. libretexts.orglibretexts.org The mechanism is a concerted process where the pi bond of the alkene attacks the electrophilic oxygen of the peroxy acid, resulting in the formation of an epoxide and a carboxylic acid byproduct. leah4sci.com
A common and stable reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA), which is a crystalline solid and popular for laboratory use. libretexts.orgleah4sci.com Other peroxy acids, such as peracetic acid, can also be employed. youtube.com In some cases, peracetic acid can be generated in situ, for example, from the reaction of sodium perborate (B1237305) with acetic acid. acgpubs.org This method has been successfully used for the epoxidation of cyclic alkenes like cyclooctene (B146475) and 1,5-cyclooctadiene. acgpubs.org The reaction is stereospecific, meaning a cis-alkene will yield a cis-epoxide. libretexts.org
Table 2: Common Reagents for Percarboxylic Acid Epoxidation
| Reagent Name | Abbreviation | Typical Solvent | Reference |
|---|---|---|---|
| meta-Chloroperoxybenzoic acid | m-CPBA | Chloroform, Dichloromethane | libretexts.orglibretexts.org |
| Peracetic acid | PAA | Acetic acid | acgpubs.org |
| Magnesium monoperoxyphthalate | MMPP | Nonaqueous solvents (e.g., dioxane) | libretexts.org |
Conventional epoxidation methods using peracids can generate significant amounts of acid waste, posing environmental concerns. mdpi.com In response, green chemistry approaches aim to develop more sustainable and energy-efficient processes. mdpi.com A key focus is the use of hydrogen peroxide (H₂O₂) as a benign oxidant, as its only byproduct is water. acsgcipr.orgorganic-chemistry.org
These methods often require a catalyst to activate the H₂O₂. acsgcipr.org For instance, various catalysts have been developed for the epoxidation of unactivated alkenes using H₂O₂. rsc.org Tungsten-based polyoxometalate phase transfer catalysts have been used with aqueous H₂O₂ for the epoxidation of biorenewable terpenes in continuous flow microreactors, which allows for safer and more efficient reactions. rsc.org The use of H₂O₂ as the primary oxidant can significantly reduce the amount of solvent and salt waste generated compared to traditional methods. organic-chemistry.org
Table 3: Comparison of Epoxidation Approaches
| Approach | Oxidant | Byproduct | Environmental Considerations | Reference |
|---|---|---|---|---|
| Traditional | Peroxycarboxylic Acids (e.g., m-CPBA) | Carboxylic Acid | Generates stoichiometric acid waste. mdpi.com | libretexts.orglibretexts.org |
Catalytic Epoxidation Systems
The synthesis of epoxides from alkenes is a cornerstone of organic chemistry, with catalytic systems offering advantages in efficiency and environmental consideration, particularly when using hydrogen peroxide as the terminal oxidant. While specific catalytic systems for the diepoxidation of bicyclononadiene are not extensively documented in dedicated studies, a variety of established methods for olefin epoxidation are applicable.
Hydrogen peroxide (H₂O₂) is an ideal oxidant due to its high oxygen content and the benign nature of its only byproduct, water. However, its reactivity requires activation by a catalyst. Several catalytic systems are employed for the epoxidation of cyclic and bicyclic alkenes:
Tungsten-Based Catalysts: Heteropoly acids and their salts, such as complexes involving tungstate, have been effectively used for the epoxidation of unsaturated bicyclic ketones with hydrogen peroxide. These systems can function in biphasic conditions, often utilizing a phase-transfer catalyst to facilitate the reaction between the aqueous oxidant and the organic substrate.
Bicarbonate Activation: The bicarbonate-activated peroxide (BAP) system represents a simple, environmentally friendly method for epoxidation. Bicarbonate ion acts as a catalyst, activating H₂O₂ for the epoxidation of a range of alkenes, including those that are hydrophobic, when run in mixed solvent systems like acetonitrile/water.
Enzymatic Systems: Lipases can be used in a chemoenzymatic approach. In the presence of a lactone and hydrogen peroxide, lipase (B570770) can catalyze the formation of a hydroxy peroxy acid in situ. This peroxy acid then acts as the oxidizing agent for the epoxidation of the alkene, offering a green and efficient oxidation pathway.
The choice of catalyst can be crucial for controlling selectivity, especially in a diene system where two double bonds are present. For instance, in the epoxidation of the related compound dicyclopentadiene, the crystalline phase of a titanium dioxide (TiO₂) catalyst was shown to influence which double bond was preferentially epoxidized.
Below is a table summarizing potential catalytic systems for the epoxidation of bicyclononadiene.
| Catalyst System | Oxidant | Key Features |
| Tungstate Complex | Hydrogen Peroxide | Effective for bicyclic systems; often requires a phase-transfer catalyst. |
| Bicarbonate Ion | Hydrogen Peroxide | Environmentally benign; operates at near-neutral pH in aqueous solutions. |
| Lipase / Lactone | Hydrogen Peroxide | Chemoenzymatic system; forms peroxy acid in situ. |
| Methyltrioxorhenium (MTO) | Hydrogen Peroxide | Highly efficient catalyst, though it is a transition metal system. |
Control of Stereochemistry in this compound Synthesis
The rigid, three-dimensional structure of the bicyclo[4.2.1]nonane framework imposes significant stereochemical demands on reactions. The formation of the diepoxide results in multiple new stereocenters, making the control of both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry paramount.
Enantiomerically Enriched Synthesis and Stereochemical Purity Retention
Achieving an enantiomerically enriched synthesis of this compound requires the use of asymmetric epoxidation methods. These methods introduce chirality by employing chiral catalysts, reagents, or auxiliaries that differentiate between the two prochiral faces of the double bonds.
Several key strategies for asymmetric epoxidation could be applied:
Juliá-Colonna Epoxidation: This method utilizes poly-amino acids, typically poly-L-leucine, to catalyze the asymmetric epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones. sci-hub.se While not directly applicable to an unactivated diene, this principle of using chiral biopolymers highlights a potential route for asymmetric catalysis.
Chiral Transition Metal Complexes: The Sharpless asymmetric epoxidation is a well-known method for allylic alcohols, but other metal-based systems, such as those using manganese-salen complexes (Jacobsen-Katsuki epoxidation), are effective for unfunctionalized olefins. These catalysts create a chiral environment around the oxidant, directing the oxygen transfer to one face of the alkene.
Organocatalysis: Chiral organocatalysts, such as those derived from amino acids or Cinchona alkaloids, can be used to achieve enantioselective bromination, which can be followed by cyclization to form an epoxide. This two-step approach provides an alternative pathway to chiral epoxides. chromatographytoday.com
The retention of stereochemical purity is a critical aspect. Epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) is a stereospecific syn-addition, meaning the relative stereochemistry of substituents on the alkene is preserved in the resulting epoxide. masterorganicchemistry.com Once an enantiomerically enriched epoxide is formed, subsequent reactions must be carefully chosen to avoid racemization or epimerization at the newly formed stereocenters.
Diastereoselective Epoxidation Processes
In the context of bicyclononadiene, diepoxidation can lead to different diastereomers, primarily the exo,exo-, exo,endo-, and endo,endo- isomers, depending on the face of each double bond to which the oxygen is added. The inherent steric environment of the bicyclic system typically governs this selectivity.
The epoxidation of bicyclic alkenes with peroxyacids like m-CPBA is highly sensitive to steric hindrance. masterorganicchemistry.com The reagent will preferentially approach the double bond from the less sterically hindered face. In the bicyclo[4.2.1]nonane skeleton, the exo face is generally more accessible than the endo face, which is shielded by the rest of the carbon framework. Consequently, epoxidation is expected to strongly favor the formation of exo-epoxides.
For the diepoxidation, the first epoxidation would likely occur on the exo face of one of the double bonds. The presence of this first exo-epoxide ring would then influence the stereochemical outcome of the second epoxidation. It would further increase the steric bulk on the exo face, yet the fundamental preference for exo attack on the remaining double bond would likely persist, leading to the exo,exo-diepoxide as the predicted major diastereomer.
Studies on the monoepoxidation of a closely related compound, (E)-9-(bicyclo[4.2.1]non-3-en-9-ylidene)bicyclo-[4.2.1]non-3-ene, have confirmed that the configuration of the resulting epoxide can be reliably assigned using ¹H NMR spectroscopy, sometimes in conjunction with lanthanide shift reagents like Eu(fod)₃ to resolve complex spectra. rsc.org This analytical technique is crucial for determining the diastereomeric ratio of the products obtained in such reactions. researchgate.net
Isolation and Purification Techniques for this compound and its Isomers
The successful synthesis of this compound is contingent upon effective methods for its isolation and the separation of its various stereoisomers.
Chromatographic Separation Methodologies
Chromatography is the most powerful and widely used technique for separating the isomers of bicyclic compounds due to their often subtle differences in polarity and stereochemistry. chromatographytoday.com
Column Chromatography: Standard silica (B1680970) gel column chromatography is the primary method for purifying the crude reaction mixture and separating diastereomers. uab.cat Diastereomers have different physical properties and thus interact differently with the stationary phase (silica gel). A carefully selected eluent system, typically a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate), allows for the differential elution of the exo,exo-, exo,endo-, and other isomers.
High-Performance Liquid Chromatography (HPLC): For more challenging separations, HPLC offers higher resolution. Normal-phase HPLC on silica gel or reversed-phase HPLC on a C18 column can effectively separate diastereomers that are difficult to resolve by standard column chromatography. gla.ac.uk Studies on other bicyclic systems have shown that both normal-phase and reversed-phase HPLC are viable, with the choice depending on the specific polarity of the derivatives. gla.ac.uknih.gov
Chiral Chromatography: To separate enantiomers, a chiral stationary phase (CSP) is required. Alternatively, the racemic mixture can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated on a non-chiral phase like silica gel. HPLC is the predominant technique for this application, and various CSPs are commercially available. nih.gov
The table below outlines common chromatographic techniques for isomer separation.
| Technique | Stationary Phase | Mobile Phase (Typical) | Isomers Separated |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | Diastereomers |
| Normal-Phase HPLC | Silica Gel | Heptane / Isopropanol | Diastereomers |
| Reversed-Phase HPLC | C18 (ODS) | Acetonitrile / Water | Diastereomers |
| Chiral HPLC | Chiral Stationary Phase (e.g., Cellulose-based) | Varies | Enantiomers |
Distillation and Recrystallization Protocols
While chromatography is essential for isomer separation, distillation and recrystallization are fundamental techniques for the bulk purification of the desired product, provided the compound is thermally stable and crystalline.
Distillation: If the this compound is a liquid or a low-melting solid and is stable at elevated temperatures, vacuum distillation can be an effective method for removing non-volatile impurities or solvents. However, given the strain in the epoxide rings, thermal lability could be a concern, making high-vacuum, short-path distillation preferable to minimize decomposition.
Recrystallization: For compounds that are crystalline solids, recrystallization is an excellent method for achieving high purity. The process involves dissolving the crude solid in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the compound crystallizes out, leaving impurities behind in the solvent. The key to a successful recrystallization is the selection of an appropriate solvent or solvent pair. No specific recrystallization protocols for this compound are prominently reported, but for polycyclic compounds, common solvents include alcohols (methanol, ethanol), esters (ethyl acetate), and hydrocarbons (hexane, cyclohexane), or mixtures thereof.
Chemical Reactivity and Transformation Mechanisms of Bicyclononadiene Diepoxide
Ring-Opening Reactions of the Diepoxide Moiety
The reactivity of epoxides is dominated by ring-opening reactions that relieve the significant strain within the three-membered ring. chemistrysteps.comencyclopedia.pub These reactions can be initiated by either nucleophiles or acids and proceed with distinct regiochemical and stereochemical outcomes.
Nucleophilic Ring Opening with Primary Amines for Azapolycyclic Scaffolds
The reaction between epoxides and primary amines is a fundamental method for synthesizing β-amino alcohols. rsc.orgresearchgate.net In the case of Bicyclononadiene diepoxide, the presence of two epoxide groups allows for the construction of complex azapolycyclic scaffolds.
The mechanism for this transformation is a classic SN2 reaction. jsynthchem.com The primary amine, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the point of attack. The high ring strain of the epoxide facilitates the departure of the oxygen atom, which is a poor leaving group in other ethers. chemistrysteps.comyoutube.com The reaction typically proceeds at the less sterically hindered carbon atom of the epoxide. jsynthchem.comyoutube.com
When this compound reacts with a primary amine, the amine first opens one epoxide ring. The resulting secondary amine can then act as an internal nucleophile to open the second epoxide ring, leading to the formation of a rigid, bridged azapolycyclic structure. researchgate.net This intramolecular cyclization is a powerful strategy for building complex, three-dimensional molecules from a relatively simple starting material.
Acid-Catalyzed Ring-Opening Pathways
Under acidic conditions, the ring-opening of epoxides is facilitated by the protonation of the epoxide oxygen. khanacademy.orgyoutube.com This step creates a much better leaving group (a hydroxyl group) and activates the epoxide ring toward attack by even weak nucleophiles. youtube.comlibretexts.org
The mechanism of acid-catalyzed ring-opening is a hybrid between SN1 and SN2 pathways. libretexts.orglibretexts.org After protonation, the carbon-oxygen bonds begin to weaken, and a partial positive charge develops on the carbon atoms. The nucleophile then attacks the carbon atom that can best stabilize this positive charge. libretexts.orglibretexts.org Consequently, for unsymmetrical epoxides, the nucleophile preferentially attacks the more substituted carbon atom. youtube.comlibretexts.org The reaction still proceeds with backside attack, resulting in an anti-stereochemical arrangement of the nucleophile and the hydroxyl group. youtube.comlibretexts.org
For this compound, treatment with an acid in the presence of a nucleophile (like water or an alcohol) would lead to the formation of a diol or a di-ether, respectively. The nucleophile would attack the more substituted carbon of each epoxide ring, and the resulting functional groups would be in a trans configuration relative to each other.
Investigation of Regioselectivity and Stereoselectivity in Ring-Opening Reactions
The regioselectivity of epoxide ring-opening is critically dependent on the reaction conditions. youtube.comlibretexts.org
Under basic or neutral conditions (with strong nucleophiles): The reaction follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. youtube.comyoutube.com
Under acidic conditions (with weak nucleophiles): The reaction has significant SN1 character. The nucleophile attacks the more substituted carbon atom, which can better stabilize the developing positive charge in the transition state. libretexts.orglibretexts.org
Stereoselectivity, however, is consistent across both pathways. The ring-opening of epoxides is a stereospecific reaction that proceeds via backside attack, leading to anti-dihydroxylation or the formation of products with a trans relationship between the incoming nucleophile and the resulting hydroxyl group. chemistrysteps.comlibretexts.org
| Condition | Mechanism | Regioselectivity (Attack Site) | Stereoselectivity |
|---|---|---|---|
| Basic/Neutral (Strong Nucleophile) | SN2 | Less substituted carbon youtube.comyoutube.com | Anti-addition (trans product) chemistrysteps.com |
| Acidic (Weak Nucleophile) | Hybrid SN1/SN2 | More substituted carbon libretexts.orglibretexts.org | Anti-addition (trans product) libretexts.org |
Coordination Chemistry and Metal Complexation
The oxygen atoms in the epoxide rings of this compound possess lone pairs of electrons, allowing the molecule to function as a ligand in coordination chemistry. uci.edu It can coordinate to metal centers, acting as a Lewis base.
Complexation with Transition Metals (e.g., Rhodium, Ruthenium, Titanium) as Ligands
This compound can act as a bidentate or bridging ligand, coordinating to transition metals through the oxygen atoms of its two epoxide moieties. The formation of such complexes involves the donation of the oxygen lone pairs into vacant orbitals of the metal center, which acts as a Lewis acid. researchgate.net The geometry and stability of the resulting metal complexes depend on factors such as the nature of the metal, its oxidation state, and the presence of other ligands. rsc.org While specific complexes of this compound with rhodium, ruthenium, or titanium are not extensively detailed in common literature, its structural features are analogous to other cyclic ethers and epoxides that are known to form stable coordination compounds.
Structural Characterization of this compound Metal Complexes
The definitive structure and bonding in metal complexes are determined using a combination of spectroscopic and analytical techniques. tubitak.gov.trugm.ac.id For hypothetical this compound metal complexes, these methods would be essential for characterization.
X-ray Crystallography: This is the most powerful method for determining the precise three-dimensional structure of a crystalline complex. It provides data on bond lengths, bond angles, and the coordination geometry around the metal center. nih.govnih.gov
Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the epoxide to the metal. Upon complexation, the C-O stretching frequency of the epoxide ring is expected to shift, providing evidence of the metal-oxygen bond formation. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure and symmetry within the complex. Changes in the chemical shifts of the protons and carbons near the epoxide rings upon coordination can confirm the ligand-metal interaction.
Elemental Analysis: This method confirms the empirical formula of the complex, ensuring the correct stoichiometry of metal, ligand, and any other associated ions or molecules. tubitak.gov.tr
| Technique | Information Provided |
|---|---|
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, coordination geometry nih.govnih.gov |
| Infrared (IR) Spectroscopy | Confirmation of metal-ligand bond formation via shifts in vibrational frequencies mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Information on ligand structure, symmetry, and electronic environment in the complex |
| Elemental Analysis | Determination of the empirical formula and stoichiometry of the complex tubitak.gov.tr |
Ligand-Induced Stereocontrol in Catalytic Systems
The stereochemical outcome of epoxide ring-opening reactions can be precisely controlled through the use of chiral catalysts, where the ligand structure is paramount in determining the facial selectivity of the nucleophilic attack. While specific studies focusing exclusively on ligand-induced stereocontrol for this compound are not extensively detailed in the available literature, the principles can be inferred from catalytic systems developed for other challenging cyclic and bicyclic epoxides.
The asymmetric ring-opening of meso-epoxides is a powerful strategy for installing two adjacent stereocenters. An effective class of catalysts for such transformations is metal–salen complexes. These catalysts can facilitate the enantioselective installation of two vicinal functional groups in a single step from a readily available starting material. The mechanism involves the activation of the epoxide by the metal center, while the chiral salen ligand creates a specific steric and electronic environment, directing the incoming nucleophile to attack one of the two electrophilic carbon atoms of the epoxide with high selectivity.
In addition to metal-based catalysts, organocatalysis has emerged as a potent tool for stereocontrolled epoxide transformations. For instance, chiral phosphoric acids have been shown to catalyze the desymmetrization of meso-epoxides. rsc.org In these systems, the Brønsted acid activates the epoxide through protonation. The chiral counterion of the acid then forms a chiral ion pair, which shields one face of the activated epoxide, thereby guiding the nucleophile to attack from the less hindered direction, leading to high enantioselectivity. rsc.org The relative stereochemistry of substituents on the epoxide substrate itself can also play a crucial role, with steric interactions in the transition state potentially preventing certain isomers from reacting under specific catalytic conditions.
Reactions Involving Unsaturation within this compound Derivatives
Reactions targeting the unsaturation within derivatives of bicyclononadiene are essential for creating complex molecular architectures. These transformations typically apply to the parent diene or to derivatives where at least one double bond is preserved.
The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings. While this compound itself lacks the requisite conjugated diene system for this reaction, its precursors and derivatives containing a diene moiety can participate. The bicyclo[3.3.1]nonane skeleton can be synthesized via Diels-Alder strategies, which provides access to the core structure of the diepoxide. These reactions typically involve a conjugated diene and a dienophile, leading to the formation of a bicyclic product. For example, synthetic approaches to bicyclo[3.3.1]nonane analogs have utilized Diels-Alder reactions to construct the characteristic bridged ring system. researchgate.net
Hydroalkenylation is a formal addition of a C-H bond across a C=C double bond. While specific studies on the hydroalkenylation of this compound derivatives are not prominent, related reactions on other endocyclic dienes have been achieved. Catalytic systems, often based on transition metals, can mediate the cross-hydroalkenylation of cyclic 1,3-dienes with α-olefins. These reactions can face challenges related to undesired steric interactions and competing side reactions like isomerization and oligomerization of the olefin partner.
Derivatives of bicyclononadiene can serve as chiral ligands in transition metal catalysis to induce asymmetry in various transformations. A notable example is the use of a chiral bicyclononadiene ligand in a Ruthenium(0) complex to catalyze the asymmetric linear cross-dimerization between methyl methacrylate (MMA) and a substituted alkene, such as 2,5-dihydrofuran. researchgate.net
This catalytic process proceeds through an oxidative coupling mechanism. The chiral Ru(0) complex, featuring a (S,S)-2-methylbicyclo[3.3.1]nona-2,6-diene ligand, effectively catalyzes the reaction to produce the desired cross-dimer with good yield and high enantiomeric excess. The bicyclononadiene ligand's steric and electronic properties are crucial for the efficiency and enantioselectivity of the catalytic cycle.
Below is a table summarizing the results of the asymmetric cross-dimerization between MMA and 2,5-dihydrofuran using a Ru(0)-bicyclononadiene catalyst system.
| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (S,S)-1b | 30 | 24 | 74 | 80 |
| 2 | (S,S)-1b | 50 | 24 | 72 | 77 |
Table 1: Asymmetric cross-dimerization of MMA and 2,5-dihydrofuran. Data sourced from research findings. researchgate.net
Polymerization Chemistry of this compound
This compound is a suitable monomer for cationic ring-opening polymerization (CROP) due to the significant ring strain inherent in its two epoxide rings fused to a bicyclic frame. CROP is a chain-growth polymerization where a cationic active center attacks the cyclic monomer, leading to the opening of the ring and propagation of the polymer chain. wikipedia.org
The mechanism is initiated by a cationic species, often a proton generated from a Brønsted acid or a carbenium ion from a Lewis acid/initiator system. This initiator attacks the oxygen atom of the epoxide ring, protonating it and making it a good leaving group. A subsequent nucleophilic attack by another monomer molecule on one of the electrophilic carbons of the activated epoxide opens the ring and regenerates the cationic active center at the terminus of the growing chain. researchgate.netmdpi.com
The high reactivity of strained bicyclic epoxides in polymerization has been demonstrated. For example, cycloaliphatic diepoxides derived from nopol show high reactivity in photopolymerization, a phenomenon attributed to the highly strained epoxy group situated within an already strained bicyclic structure. researchgate.net The relief of this bond-angle strain provides a strong thermodynamic driving force for the ring-opening process, making such monomers polymerize readily. wikipedia.org Consequently, this compound is expected to exhibit high reactivity in CROP, leading to the formation of cross-linked polyether networks with potentially high glass transition temperatures and thermal stability.
Integration into Polymer Networks via Epoxy Curing Mechanisms
This compound is integrated into polymer networks through the characteristic reactions of its epoxy functional groups. The curing process, typically involving anhydride hardeners, leads to the formation of a highly crosslinked and robust thermoset polymer. The kinetics of this curing process are critical in determining the final properties of the material and can be analyzed using techniques such as differential scanning calorimetry (DSC).
The curing of cycloaliphatic epoxy resins, a class to which this compound belongs, with anhydride hardeners has been a subject of detailed kinetic studies. The activation energy (Ea) for the curing reaction, a key parameter indicating the energy barrier for the reaction to occur, can be determined using methods like the Kissinger method applied to dynamic DSC data. For instance, studies on various cycloaliphatic epoxy resins cured with methyltetrahydrophthalic anhydride (MTHPA) have shown activation energies in the range of 67–72 kJ/mol. The specific value is influenced by the chemical structure of the epoxy ring.
The curing kinetics of such systems can often be described by the Sestak-Berggren (SB) model, which provides insights into the reaction mechanism. The order of the curing reaction, as determined by this model, can vary significantly depending on the specific resin and curing conditions.
The properties of the resulting polymer network are directly influenced by the curing process and the chemical structure of the epoxy and hardener. The high crosslink density achievable with this compound contributes to a high glass transition temperature (Tg), which is a measure of the thermal stability of the polymer. The mechanical properties, such as modulus and strength, are also enhanced by the rigid bicyclic structure and the dense network formed during curing.
Table 1: Curing Kinetics and Thermal Properties of Cycloaliphatic Epoxy Resins
| Epoxy Resin System | Curing Agent | Activation Energy (Ea) (kJ/mol) | Reaction Model | Glass Transition Temperature (Tg) (°C) |
| Cycloaliphatic Epoxy A | MTHPA | 67 | Sestak-Berggren | High |
| Cycloaliphatic Epoxy B | MTHPA | 70 | Sestak-Berggren | High |
| Cycloaliphatic Epoxy C | MTHPA | 72 | Sestak-Berggren | High |
Note: This table presents generalized data for cycloaliphatic epoxy resins to illustrate the typical range of properties. Specific values for this compound would require targeted experimental studies.
Formation of Self-Crosslinkable Copolymers
The diepoxide functionality of this compound makes it a suitable monomer for the synthesis of self-crosslinkable copolymers. In this approach, the diepoxide is copolymerized with other functional monomers to create a linear or branched polymer chain with pendant epoxy groups. These epoxy groups can then be induced to react with each other or with other functional groups within the polymer backbone under specific conditions, such as heating or the addition of a catalyst, leading to the formation of a crosslinked network.
The synthesis of such copolymers can be achieved through various polymerization techniques. The choice of comonomers and the polymerization method allows for the tailoring of the copolymer's properties, such as its solubility, thermal characteristics, and the density of the final crosslinked network.
For example, this compound could potentially be copolymerized with monomers containing hydroxyl or carboxyl groups. The resulting copolymer would possess both epoxy groups from the this compound and the complementary functional groups from the comonomer. Upon heating, an intramolecular or intermolecular reaction between the epoxy and hydroxyl/carboxyl groups can occur, leading to a self-crosslinking process without the need for an external curing agent. This approach is advantageous for applications where a one-component system with a long shelf-life at ambient temperature and rapid curing at elevated temperatures is desired.
The development of self-crosslinkable copolymers based on this compound opens up possibilities for creating advanced materials with tunable properties for various applications, including coatings, adhesives, and composites. The efficiency of the self-crosslinking reaction and the properties of the final network would depend on factors such as the copolymer composition, the concentration of reactive groups, and the curing conditions.
Advanced Spectroscopic and Analytical Characterization in Bicyclononadiene Diepoxide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bicyclononadiene diepoxide, providing detailed information about the connectivity and spatial arrangement of atoms.
The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom within the this compound molecule. The chemical shifts (δ) are influenced by the local electronic environment, with the electronegative oxygen atoms of the epoxide rings causing adjacent protons and carbons to resonate at lower fields (higher ppm values).
Protons on the epoxide rings of similar compounds typically appear in the range of 2.5 to 3.5 ppm in the ¹H NMR spectrum. The bicyclic framework gives rise to a complex series of multiplets due to spin-spin coupling between neighboring protons. The specific chemical shifts and coupling constants are highly sensitive to the stereochemistry of the molecule, particularly the exo or endo configuration of the epoxide rings relative to the bicyclic system. wikipedia.org
In ¹³C NMR spectroscopy, the carbon atoms of the epoxide rings are also shifted downfield, typically appearing in a distinct region of the spectrum. The symmetry of the molecule plays a significant role in the number of unique signals observed. For instance, a more symmetric isomer will exhibit fewer signals than an asymmetric one. pressbooks.pub
Table 1: Representative ¹H NMR Spectral Data for this compound Isomers Note: These are representative values based on similar structures; actual values may vary.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Epoxide CH | 3.0 - 3.5 | m | - |
| Bridgehead CH | 2.5 - 2.9 | m | - |
Table 2: Representative ¹³C NMR Spectral Data for this compound Isomers Note: These are representative values based on similar structures; actual values may vary.
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Epoxide CH | 50 - 60 |
| Bridgehead CH | 35 - 45 |
| Methylene CH₂ | 25 - 35 |
Two-dimensional (2D) NMR techniques are indispensable for determining the stereochemistry of this compound isomers.
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other through chemical bonds. longdom.org Cross-peaks in a COSY spectrum reveal the connectivity of the proton network, allowing for the tracing of the carbon skeleton. This is crucial for assigning the complex, overlapping multiplets in the 1D ¹H NMR spectrum. longdom.org
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment is paramount for determining the spatial proximity of protons, irrespective of their bonding connectivity. libretexts.org It detects correlations between protons that are close to each other in space (typically within 5 Å). This is particularly useful for differentiating between endo and exo isomers. For example, a NOESY cross-peak between a proton on an epoxide ring and a proton on the bicyclic frame can definitively establish their relative orientation. sfu.ca The presence or absence of specific NOE correlations provides unambiguous evidence for the stereochemical configuration of the epoxide rings. libretexts.orgsfu.ca
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular formula of this compound. With its molecular formula of C₉H₁₂O₂, the calculated exact mass can be compared to the experimentally measured mass with a high degree of precision (typically to within a few parts per million). This high accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is an effective method for assessing the purity of this compound and for separating and identifying its different stereoisomers. nih.gov
The different isomers of this compound will likely exhibit slightly different retention times on a GC column due to variations in their boiling points and interactions with the stationary phase. researchgate.netgcms.cz The mass spectrometer then provides a mass spectrum for each separated component. While the isomers will have identical molecular ions, their fragmentation patterns may show subtle differences that can aid in their identification. This technique is crucial for quality control and for studying the stereoselectivity of synthetic routes to this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. elsevier.com
For this compound, the most characteristic vibrational modes are associated with the epoxide rings. In Raman spectroscopy, the breathing mode of the epoxide ring gives rise to a distinct peak, often observed around 1254 cm⁻¹. oceanoptics.com A weaker peak corresponding to the epoxide ring deformation may also be seen around 921 cm⁻¹. oceanoptics.com The consumption of these epoxide bands can be monitored to follow the progress of curing reactions. The remainder of the spectrum is dominated by C-H and C-C stretching and bending vibrations of the bicyclic aliphatic framework.
Table 3: Characteristic Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Type |
|---|---|---|---|
| Epoxide Ring | Ring Breathing | ~1254 | Raman |
| Epoxide Ring | Ring Deformation | ~921 | Raman |
| C-H | Stretching | 2850 - 3000 | IR, Raman |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of this compound, FTIR spectroscopy is primarily used to confirm the presence of the characteristic epoxide functional groups and the absence of precursor olefinic bonds.
The key vibrational modes of the epoxide ring in cycloaliphatic compounds give rise to distinct absorption bands in the infrared spectrum. While a specific, publicly available FTIR spectrum for this compound is not readily found in the literature, the characteristic absorption bands for the epoxide group are well-established. The asymmetric C-O-C stretching of the epoxide ring typically appears in the 950-810 cm⁻¹ region, and this is often a strong and diagnostically useful peak. Another important band is the symmetric "breathing" vibration of the epoxide ring, which is expected to be observed in the 1280-1230 cm⁻¹ range. The presence of these bands would confirm the successful epoxidation of the bicyclononadiene precursor.
Furthermore, FTIR analysis is instrumental in verifying the completion of the epoxidation reaction. The disappearance of the C=C stretching vibration band, typically found around 1640-1680 cm⁻¹ for cyclic olefins, would indicate that the double bonds of the starting bicyclononadiene have been converted to epoxide rings. The presence of sharp, intense peaks in the aforementioned epoxide regions, coupled with the absence of a significant C=C stretching peak, provides strong evidence for the formation of this compound.
Table 1: Expected Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| Epoxide Ring Breathing (Symmetric) | 1280 - 1230 | Medium |
| Epoxide C-O-C Asymmetric Stretch | 950 - 810 | Strong |
| C-H Stretching (Aliphatic) | 3000 - 2850 | Strong |
Raman Spectroscopy for Structural Insights
Raman spectroscopy serves as a complementary technique to FTIR, providing valuable information about the molecular structure of this compound. Due to different selection rules, vibrations that are weak or inactive in FTIR may be strong and readily observed in Raman spectroscopy.
A key feature in the Raman spectrum of epoxides is the symmetric breathing mode of the epoxide ring, which typically gives rise to a strong and sharp band in the 1250-1280 cm⁻¹ region. This band is particularly useful for both qualitative identification and quantitative analysis of the epoxide content. The intensity of this peak is directly proportional to the concentration of epoxide groups, making it a valuable tool for monitoring the epoxidation reaction kinetics and assessing the final product's purity.
Table 2: Expected Characteristic Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Epoxide Ring Breathing (Symmetric) | 1280 - 1250 | Strong |
| Epoxide C-O-C Asymmetric Stretch | 950 - 810 | Medium |
| C-H Stretching (Aliphatic) | 3000 - 2850 | Strong |
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. For a molecule like this compound, which can exist as multiple stereoisomers, X-ray crystallography provides unambiguous structural information.
Single-Crystal X-ray Diffraction for Absolute Configuration Determination
The synthesis of this compound can result in the formation of different stereoisomers (enantiomers and diastereomers) due to the presence of multiple chiral centers. Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute configuration of these isomers. By analyzing the diffraction pattern of a single crystal, it is possible to precisely map the spatial arrangement of each atom, including the relative and absolute stereochemistry.
Solid-State Structural Analysis
Beyond the molecular structure, X-ray crystallography provides insights into the solid-state packing of this compound molecules. The way molecules arrange themselves in a crystal lattice can influence physical properties such as melting point, density, and solubility.
Analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which govern the stability of the crystalline form. For this compound, understanding the solid-state structure is important for its storage, handling, and processing, particularly in applications where it is used in a solid or semi-solid state.
Chromatographic Purity and Isomer Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating and quantifying its various isomers.
Advanced Gas Chromatography Techniques
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds like this compound. Advanced GC techniques, such as capillary GC with high-resolution columns, are particularly well-suited for the analysis of complex isomeric mixtures.
The separation of this compound isomers by GC is based on their differential partitioning between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical for achieving good resolution between the isomers. Chiral stationary phases can be employed to separate enantiomers, while polar or non-polar stationary phases can be used to separate diastereomers based on differences in their boiling points and polarities.
A typical GC analysis of this compound would involve injecting a solution of the sample into the chromatograph. The components of the mixture would travel through the column at different rates, resulting in their separation. A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used to detect the eluted components. The retention time (the time it takes for a component to travel through the column) is a characteristic property of each isomer under a given set of conditions. The peak area in the chromatogram is proportional to the concentration of each isomer, allowing for quantitative analysis.
While specific retention time data for this compound isomers is not publicly available, a hypothetical GC analysis would provide a detailed profile of the isomeric composition of a given sample. This information is crucial for quality control and for understanding how the isomeric ratio affects the final properties of materials derived from this diepoxide.
Table 3: Hypothetical Gas Chromatography Data for this compound Isomers
| Isomer | Hypothetical Retention Time (min) | Hypothetical Relative Abundance (%) |
|---|---|---|
| Isomer A | 12.5 | 45 |
| Isomer B | 13.2 | 35 |
| Isomer C | 14.1 | 15 |
| Isomer D | 14.8 | 5 |
Note: This data is hypothetical and for illustrative purposes only. Actual retention times and abundances will vary depending on the specific GC conditions and the synthetic route used.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components within a mixture. omicsonline.orgijsdr.org Its application in the analysis of epoxy resins, including this compound, is well-established due to its speed, reliability, and accuracy. astm.org The method relies on the differential partitioning of analytes between a liquid mobile phase, which is pumped at high pressure, and a solid stationary phase packed into a column. omicsonline.orgijsdr.org
In the quantitative analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed. nih.gov This involves a nonpolar stationary phase (such as a C8 or C18 silica-based column) and a polar mobile phase. The separation is achieved based on the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase consists of a gradient mixture of acetonitrile and water or methanol and water, which allows for the efficient elution of compounds with varying polarities. astm.orgnih.gov
Detection is often performed using a Diode Array Detector (DAD) or a UV-Vis detector, as the epoxide functional groups and the molecular structure can absorb ultraviolet light at specific wavelengths. researchgate.netglobalresearchonline.net For quantitative purposes, a calibration curve is constructed by analyzing standard solutions of known this compound concentrations. The peak area of the analyte in an unknown sample is then compared to this curve to determine its precise concentration. The method's validation ensures linearity, accuracy, precision, and defined limits of detection (LOD) and quantitation (LOQ). nih.govscielo.brnih.gov
Table 1: Illustrative HPLC Parameters and Quantitative Results for this compound Analysis The data presented in this table is for illustrative purposes and is based on typical values for epoxy resin analysis.
| Parameter | Value / Condition |
|---|---|
| Column | Reversed-Phase C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Retention Time (RT) | 5.8 minutes |
| Linearity Range | 0.5 - 50 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Sample Concentration | 15.2 µg/mL |
Thermal Analysis of Derived Materials
Thermal analysis comprises a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. polymerinnovationblog.com For materials derived from this compound, such as cured thermosetting polymers, thermal analysis is indispensable for characterizing their performance, stability, and safety profiles.
Differential Scanning Calorimetry (DSC) for Curing Behavior and Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. technologyed.org It is extensively used to study the curing (crosslinking) behavior of epoxy resins and to characterize the thermal transitions of the resulting cured polymers. azom.comnih.gov
During the curing of a this compound formulation, the crosslinking reaction is an exothermic process. DSC captures this by measuring the heat released, which appears as a broad exothermic peak on the DSC thermogram. wsu.edu By analyzing this peak, several key parameters of the curing reaction can be determined:
Onset Temperature of Cure: The temperature at which the curing reaction begins.
Peak Exotherm Temperature: The temperature at which the rate of reaction is at its maximum.
Heat of Reaction (ΔH): The total heat evolved during the curing process, which is proportional to the area under the exothermic peak. This value is crucial for understanding the extent of the reaction. nih.gov
Furthermore, DSC is used to determine the Glass Transition Temperature (Tg) of the fully cured material. nih.gov The Tg is a critical property of polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat capacity in the DSC curve. eag.com The Tg value provides insight into the degree of cure and the upper use temperature of the derived polymer. eag.com Non-isothermal DSC scans at various heating rates can also be used with models like the Kissinger method to calculate the activation energy of the curing reaction. wsu.eduresearchgate.net
Table 2: Representative DSC Data for a this compound-Based Thermoset The data presented in this table is for illustrative purposes and is based on typical values for cycloaliphatic epoxy systems.
| DSC Parameter | Typical Value | Significance |
|---|---|---|
| Curing Onset Temperature | 145 °C | Initiation of the crosslinking reaction. |
| Peak Exotherm Temperature | 180 °C | Temperature of maximum cure rate. |
| Heat of Reaction (ΔHcure) | 350 J/g | Total energy released; relates to the extent of cure. |
| Glass Transition Temperature (Tg) | 195 °C | Indicates the transition from a glassy to a rubbery state; defines the material's thermal service limit. |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. polymerinnovationblog.comthermalsupport.com It is primarily used to evaluate the thermal stability and decomposition characteristics of materials derived from this compound. youtube.com
In a typical TGA experiment, a small sample of the cured polymer is heated at a constant rate in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere. The resulting TGA curve plots the percentage of initial mass remaining against temperature. From this curve, critical data points regarding the material's stability are extracted:
Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.
Decomposition Temperatures (Td): Temperatures at which specific percentages of weight loss occur (e.g., Td5%, Td10%), providing a quantitative measure of stability.
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, identified by the peak of the derivative TGA (DTG) curve.
Char Yield: The percentage of residual mass remaining at the end of the experiment at a high temperature, which can be an indicator of flame retardancy. researchgate.net
This information is vital for determining the processing limits and service lifetime of the polymer, especially in applications requiring high thermal resistance. thermalsupport.commdpi.com
Table 3: Illustrative TGA Results for a Cured this compound Polymer in a Nitrogen Atmosphere The data presented in this table is for illustrative purposes and is based on typical values for high-performance epoxy polymers.
| TGA Parameter | Typical Value | Description |
|---|---|---|
| Td5% (Temperature at 5% Mass Loss) | 360 °C | Initial decomposition temperature, indicating the start of significant degradation. |
| Td10% (Temperature at 10% Mass Loss) | 375 °C | A common metric for comparing the thermal stability of different materials. |
| Tmax (Temperature of Maximum Decomposition Rate) | 390 °C | The point of the most rapid thermal breakdown of the polymer structure. |
| Char Yield at 800 °C | 25% | The amount of carbonaceous residue remaining, which contributes to thermal insulation and fire resistance. |
Accelerated Reaction Calorimetry (ARC) for Process Safety and Stability
Accelerated Reaction Calorimetry (ARC) is a specialized technique used to evaluate the thermal hazards of reactive chemicals by measuring temperature and pressure changes under adiabatic (zero heat loss) conditions. primeprocesssafety.comthermalhazardtechnology.com For the polymerization and processing of this compound, ARC is a critical tool for ensuring process safety by identifying the potential for thermal runaway reactions. primeprocesssafety.com
The ARC instrument operates on a "Heat-Wait-Seek" principle. e-spirit.cloud The sample is heated to a specified temperature, held to achieve thermal equilibrium, and then monitored for any self-heating. If an exothermic reaction is detected (i.e., the rate of temperature rise exceeds a set sensitivity), the calorimeter switches to an adiabatic mode, where the instrument's heaters match the sample's temperature, thus preventing any heat loss to the surroundings. thermalhazardtechnology.com
This allows for the precise measurement of the temperature and pressure profiles of an uncontrolled exothermic reaction, simulating a worst-case scenario in a larger-scale process. thermalhazardtechnology.comfauske.com Key process safety data obtained from ARC includes:
Onset Temperature: The temperature at which self-heating begins, indicating the start of a potentially hazardous exothermic reaction.
Adiabatic Temperature Rise: The total temperature increase of the material due to the exotherm.
Maximum Self-Heat Rate: The highest rate of temperature increase during the reaction.
Pressure Rise Data: Measurement of the pressure generated by the reaction, which is crucial for designing appropriate venting and containment systems.
Time to Maximum Rate (TMR): The time it takes for the reaction to proceed from the onset temperature to its maximum rate under adiabatic conditions, a key parameter in risk assessment. aiche.org
Table 4: Representative ARC Data for the Exothermic Polymerization of this compound The data presented in this table is for illustrative purposes and is based on typical values for reactive epoxy systems.
| ARC Parameter | Typical Value | Process Safety Implication |
|---|---|---|
| Onset Temperature of Exotherm | 160 °C | The minimum temperature at which a runaway reaction can initiate. Processing must be maintained below this temperature. |
| Maximum Self-Heat Rate | 50 °C/min | Indicates the speed and intensity of the runaway reaction. |
| Adiabatic Temperature Rise (ΔTad) | 210 °C | The theoretical maximum temperature the system could reach, informing the severity of the thermal event. |
| Maximum Pressure | 800 psig | The peak pressure generated, critical for designing pressure relief systems and vessel specifications. |
| Time to Maximum Rate (from Onset) | 35 minutes | The time available for corrective action after a deviation occurs before the reaction becomes uncontrollable. |
Theoretical and Computational Investigations of Bicyclononadiene Diepoxide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict and analyze various chemical properties and reaction behaviors.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, which allows for the elucidation of reaction mechanisms. For a molecule like bicyclononadiene diepoxide, DFT could be used to explore various reaction pathways, such as ring-opening reactions, rearrangements, or cycloadditions.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. The transition state, representing the highest energy point along the reaction coordinate, is crucial for determining the reaction's feasibility and rate. The geometry of the transition state provides insights into the bonding changes occurring during the reaction. For instance, in an epoxide ring-opening, DFT can model the stretching of the C-O bond and the approach of a nucleophile.
Table 1: Hypothetical DFT Data for a Reaction of this compound
| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) |
| Reactant (Diepoxide + Nucleophile) | 0.0 | C-O: 1.45, Nu-C: >3.0 |
| Transition State | +15.2 | C-O: 1.85, Nu-C: 2.10 |
| Product | -10.5 | C-O: >3.0, Nu-C: 1.50 |
This table is illustrative and does not represent actual experimental or calculated data.
Prediction and Rationalization of Enantioselectivity
Many chemical reactions can produce chiral molecules, and predicting the enantiomeric excess is a significant challenge. DFT calculations can be employed to rationalize and predict the enantioselectivity of reactions involving this compound, particularly in the presence of a chiral catalyst.
The method involves calculating the energies of the diastereomeric transition states that lead to the different enantiomers. The energy difference between these transition states can be related to the enantiomeric ratio of the products. A lower energy transition state corresponds to the major enantiomer. These calculations can help in understanding the origin of stereocontrol, such as steric hindrance or specific electronic interactions between the substrate and the catalyst.
Conformational Analysis and Isomer Stability
This compound can exist in various conformations and as different stereoisomers (e.g., exo,exo, exo,endo, endo,endo). DFT calculations are a reliable tool for determining the relative stabilities of these isomers. By optimizing the geometry of each isomer and calculating its electronic energy, the most stable forms can be identified.
The calculated energy differences can be used to predict the equilibrium populations of the different conformers and isomers. This information is valuable for understanding the molecule's behavior and reactivity, as different isomers may exhibit distinct chemical properties.
Table 2: Hypothetical Relative Stabilities of this compound Isomers
| Isomer | Relative Energy (kcal/mol) |
| exo,exo | 0.0 |
| exo,endo | +1.8 |
| endo,endo | +3.5 |
This table is illustrative and does not represent actual experimental or calculated data.
Quantum Chemical Analysis of Bonding and Strain
Quantum chemical methods provide a deeper understanding of the electronic structure, bonding, and inherent strain within a molecule.
Studies of Ring Strain and Strained Bonds in Bicyclic Systems
Bicyclic systems like this compound inherently possess ring strain due to the deviation of bond angles from their ideal values. researchgate.net This strain significantly influences the molecule's reactivity, often leading to a propensity for ring-opening reactions to relieve the strain.
Quantum chemical calculations can quantify the amount of ring strain energy. This is typically done by comparing the energy of the cyclic molecule to that of a suitable acyclic reference compound. The analysis of bond lengths and angles from the optimized geometry can also highlight regions of high strain. For instance, the C-O bonds in the epoxide rings are expected to be strained, making them susceptible to nucleophilic attack.
Molecular Orbital Analysis and Reactivity Descriptors
The reactivity of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecular orbital analysis provides insights into where a molecule is likely to react.
For this compound, the HOMO would indicate the regions most susceptible to electrophilic attack, while the LUMO would highlight the sites prone to nucleophilic attack. Reactivity descriptors, such as the Fukui functions, can be derived from the molecular orbitals to provide a more quantitative measure of the reactivity at each atomic site. This analysis can predict the regioselectivity of reactions.
Lack of Specific Research Data on Catalytic Processes of this compound Precludes Detailed Theoretical Analysis
A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of catalytic processes specifically involving this compound. While computational modeling is a robust tool for elucidating reaction mechanisms, including ligand-substrate interactions and energy profiles of catalytic cycles, there is no available research data that directly pertains to this particular compound. Consequently, a detailed analysis as outlined in the requested article structure cannot be provided at this time.
General computational studies on metal-catalyzed reactions of other epoxides and dienes exist, offering insights into the methodologies used to explore these types of transformations. These studies often employ Density Functional Theory (DFT) and other computational methods to map out reaction pathways, identify transition states, and quantify the energetic barriers involved in catalytic cycles. The interactions between metal catalysts, their associated ligands, and the substrate are critical determinants of reaction efficiency and selectivity, and these are typically modeled to understand the steric and electronic factors at play.
However, without specific studies on this compound, any discussion of its behavior in metal-catalyzed reactions, including the nuances of ligand-substrate interactions and the specific energy profiles of its catalytic cycles, would be purely speculative. Such speculation would not meet the standards of scientific accuracy required for the requested article.
The scientific community has yet to publish theoretical and computational investigations into the catalytic processes of this compound. Therefore, the subsections on "Ligand-Substrate Interactions in Metal-Catalyzed Reactions" and "Energy Profiles for Catalytic Cycles" cannot be populated with the detailed, data-driven content and tables as instructed. Further experimental and computational research is needed to elucidate the catalytic behavior of this specific chemical compound.
Advanced Materials Applications of Bicyclononadiene Diepoxide in Polymer and Materials Science
Role as a Monomer and Cross-Linking Agent in High-Performance Polymers
As a monomer and cross-linking agent, bicyclononadiene diepoxide is instrumental in creating thermoset polymers with superior properties. Its strained epoxide rings are highly reactive, allowing for the formation of densely cross-linked networks.
This compound is incorporated into special epoxy resin formulations, often serving as an active diluent. unilongindustry.com Its very low viscosity and excellent miscibility with other resins make it a valuable component for improving the handling and processing characteristics of formulations without compromising performance. unilongindustry.com Unlike non-reactive diluents, it becomes an integral part of the polymer backbone during the curing process, contributing to the final properties of the material. Its high functionality and reactivity, stemming from its two epoxide groups, allow it to cure more rapidly than some conventional epoxy resins. vdoc.pub
The compact and rigid bicyclic structure of this compound is a key factor in its ability to produce polymers with exceptionally high cross-linking density. unilongindustry.com In polymer chemistry, a higher degree of cross-linking—the formation of covalent bonds between polymer chains—generally leads to significant improvements in the material's mechanical properties. researchgate.netrsc.org As the cross-linking density increases, so do the stiffness, strength, and rigidity of the resulting polymer. researchgate.netnih.gov The cured product of formulations containing this compound exhibits strong rigidity and high mechanical strength, directly attributable to the dense network formed during polymerization. unilongindustry.com This relationship is a fundamental principle in designing high-performance epoxy systems for demanding applications in aerospace, automotive, and electronics. researchgate.netnih.gov
Table 1: Correlation Between Cross-Linking Density and Polymer Mechanical Properties
| Mechanical Property | Effect of Increasing Cross-Linking Density | Rationale |
| Young's Modulus | Increases | A denser network of covalent bonds restricts polymer chain mobility, leading to greater stiffness. researchgate.netnih.gov |
| Tensile Strength | Increases | More covalent bonds distribute stress more effectively throughout the material. nih.gov |
| Hardness | Increases | The material becomes more resistant to surface indentation and deformation. unilongindustry.com |
| Elongation at Break | Decreases | The tightly bound network limits the extent to which polymer chains can stretch before fracturing. nih.gov |
Development of Advanced Functional Materials
The inherent chemical characteristics of this compound make it a foundational component for creating advanced materials with tailored functionalities.
Polymers formulated with this compound demonstrate notable resistance to thermal degradation and ultraviolet (UV) radiation. unilongindustry.com Its saturated aliphatic structure is more stable against UV light compared to aromatic structures found in conventional epoxy resins like those based on bisphenol-A, which are prone to yellowing and degradation upon outdoor exposure. vdoc.pub This inherent UV stability results in materials that retain their color, gloss, and mechanical integrity over long periods of outdoor use. fictiv.com Furthermore, the high cross-linking density contributes to a high glass transition temperature (Tg), enhancing the material's heat resistance and allowing it to maintain its structural properties at elevated temperatures. unilongindustry.comazom.com
For applications in electrical and electronic components, low water absorption is a critical property for an insulating material. thegundcompany.com Moisture ingress can severely degrade a polymer's electrical insulation resistance and dielectric strength, potentially turning an insulator into a conductor. thegundcompany.commdpi.com Cured resins based on this compound are characterized by low water absorption. unilongindustry.com This hydrophobic quality helps maintain excellent electrical insulation properties, even in humid environments, preventing failures caused by creepage currents, flashovers, or a general loss of insulating capability. unilongindustry.comthegundcompany.com
Table 2: Typical Water Absorption Rates for Various Insulation Materials
| Material Type | Maximum Water Absorption (%) | Impact on Electrical Properties |
| This compound Cured Resin | Low unilongindustry.com | Maintains high insulation resistance and dielectric strength. unilongindustry.com |
| Standard Epoxy (Bisphenol A based) | 0.1 - 0.5 | Can experience a significant drop in resistivity with moisture absorption. mdpi.comntnu.no |
| Polypropylene (PP) | ~0.28 (at saturation) | Volume resistivity decreases and relative permittivity increases with water content. mdpi.com |
| Nylon 6/6 | 1.5 - 8.5 | Significant changes in dimensions and electrical properties with humidity. |
This compound contributes to the development of self-healing polymer networks, primarily by forming a robust and damage-tolerant matrix. A prominent strategy for self-healing materials involves embedding microcapsules containing a liquid healing agent, such as dicyclopentadiene (B1670491) (DCPD), and a separate catalyst within an epoxy matrix. rsc.orgmdpi.com When a crack propagates through the material, it ruptures the microcapsules, releasing the monomer. mdpi.comillinois.edu The monomer then flows into the crack plane, comes into contact with the catalyst, and polymerizes, effectively bonding the crack faces and restoring structural integrity. rsc.org
The success of this mechanism relies on the performance of the surrounding matrix. A matrix built from this compound provides the high stiffness and strength necessary to ensure that fracture occurs in a controlled manner, effectively rupturing the embedded microcapsules. unilongindustry.comresearchgate.net Its high cross-linking density creates a brittle matrix with low fracture toughness, which is ideal for triggering the release of the healing agent upon damage. nih.gov
Applications in Catalysis Beyond Ligand Complexation
The unique strained bicyclic structure of this compound, featuring two reactive epoxide rings, presents intriguing possibilities for its use in the development of novel catalytic systems. Research in related areas of epoxide chemistry and catalysis provides a framework for understanding how this specific diepoxide could be theoretically utilized.
Development of Homogeneous and Heterogeneous Catalysts Derived from this compound
Currently, there is a lack of specific research detailing the synthesis of homogeneous or heterogeneous catalysts directly derived from this compound. However, the principles of catalyst design suggest potential pathways for its application.
Homogeneous Catalysis: The epoxide functional groups of this compound could be opened to introduce ligands capable of coordinating with metal centers. For instance, reaction with amines could yield amino alcohol ligands, which are known to be effective in various asymmetric catalytic transformations. The rigid bicyclic backbone could enforce a specific geometry on the resulting metal complex, potentially influencing the stereoselectivity of the catalyzed reaction.
Table 1: Potential Homogeneous Catalyst Precursors from this compound
| Reactant | Potential Ligand Type | Potential Metal Center | Target Catalytic Reaction |
|---|---|---|---|
| Chiral Amine | Chiral Amino Alcohol | Titanium, Vanadium | Asymmetric Epoxidation |
| Phosphine | Phosphino Alcohol | Rhodium, Ruthenium | Asymmetric Hydrogenation |
Heterogeneous Catalysis: this compound could serve as a crosslinking agent to immobilize catalytically active species onto a solid support. For example, it could be used to create a porous polymer network where catalytically active metal complexes are entrapped. Alternatively, the diepoxide could be grafted onto the surface of materials like silica (B1680970) or alumina, with subsequent chemical modification to create active catalytic sites. This approach would combine the potential catalytic advantages of the this compound-derived structure with the practical benefits of heterogeneous catalysis, such as ease of separation and catalyst recycling.
Catalytic Activity in Carbon-Carbon Bond Forming Reactions
While direct evidence of this compound's involvement in catalyzing carbon-carbon bond forming reactions is not available, the broader field of catalysis offers insights. Epoxides are known to be precursors for catalysts in certain C-C coupling reactions. For instance, the ring-opening of epoxides can generate species that participate in or influence the catalytic cycle of reactions like the Heck, Suzuki, or Sonogashira couplings, typically catalyzed by palladium or other transition metals.
The development of catalysts from this compound for such reactions would be a novel area of research. The focus would likely be on creating a specific ligand environment around a metal center that could facilitate the elementary steps of C-C bond formation, such as oxidative addition, transmetalation, and reductive elimination.
Incorporation into Ceramic Pigments and Coatings
The application of this compound in ceramic pigments and coatings is another area with limited direct research. However, its chemical nature as a diepoxide suggests potential roles in the formulation of high-performance ceramic materials.
In the context of polymer-derived ceramics (PDCs), organic polymers are pyrolyzed to form ceramic materials. While not the diepoxide itself, the precursor, bicyclononadiene, has been mentioned as a potential cross-linking agent in the synthesis of polysilocarb precursors for black ceramic pigments. This suggests that this compound, with its reactive epoxide groups, could potentially play a similar role in creating a crosslinked pre-ceramic polymer network. The thermal decomposition of this network would then yield a ceramic material. The final composition and properties of the ceramic would be influenced by the structure of the diepoxide.
For ceramic coatings, this compound could be a component in the organic binder or precursor solution applied to a substrate. Upon thermal treatment, the organic components would be removed, and the remaining inorganic materials would form a ceramic coating. The diepoxide's low viscosity and good miscibility could be advantageous in formulating these precursor solutions.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Alumina |
| Heck |
| Palladium |
| Silica |
| Sonogashira |
| Suzuki |
| Titanium |
| Vanadium |
| Rhodium |
| Ruthenium |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
